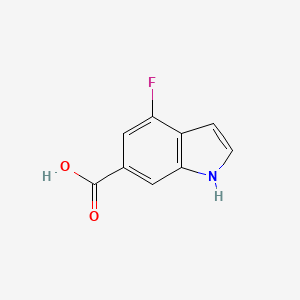

4-fluoro-1H-indole-6-carboxylic Acid

Beschreibung

Significance of the Indole (B1671886) Scaffold in Drug Discovery

The indole scaffold's significance in drug discovery is multifaceted. Its unique chemical structure, featuring a planar aromatic system with a hydrogen bond donor (the N-H group), allows it to participate in various non-covalent interactions with biological macromolecules such as enzymes and receptors. These interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, are crucial for molecular recognition and the subsequent modulation of biological processes.

The structural versatility of the indole nucleus allows for substitutions at multiple positions, enabling the creation of vast libraries of derivatives with diverse pharmacological profiles. This has been exploited to develop drugs targeting a wide array of conditions, including inflammation, cancer, microbial infections, and neurological disorders.

Role of Fluorine Substitution in Modulating Bioactivity

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize their pharmacological properties. mdpi.comtandfonline.com Fluorine, being the most electronegative element, possesses unique characteristics that can profoundly influence a molecule's behavior in a biological system. mdpi.comtandfonline.com

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block enzymatic degradation, thereby increasing the drug's half-life and bioavailability. tandfonline.com

Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with the target protein. This can result in enhanced potency and selectivity. tandfonline.com

Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, acidity (pKa), and membrane permeability. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be advantageous for optimal binding to a biological target.

The strategic placement of fluorine on the indole scaffold can, therefore, be a powerful tool to create drug candidates with improved efficacy and pharmacokinetic properties.

Overview of 4-Fluoro-1H-indole-6-carboxylic Acid as a Research Target

This compound has emerged as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its structure combines the privileged indole scaffold with the beneficial properties of fluorine substitution and a carboxylic acid group, which can serve as a handle for further chemical modifications or as a key interacting group with biological targets.

While extensive research on the specific biological activities of this compound itself is not widely published, its utility lies in its role as a synthetic intermediate. The presence of the fluorine atom at the 4-position and the carboxylic acid at the 6-position provides a unique substitution pattern that can be exploited to generate novel chemical entities with potential therapeutic applications. The exploration of derivatives of this compound is an active area of research, with the aim of developing new drugs with improved properties.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 885520-31-0 |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRLJGFDKLHDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470241 | |

| Record name | 4-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-31-0 | |

| Record name | 4-Fluoro-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Strategies for Indole (B1671886) Carboxylic Acid Synthesis

The construction of the indole-6-carboxylic acid backbone can be achieved through several classic and contemporary synthetic methods.

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgalfa-chemistry.com For the synthesis of an indole-6-carboxylic acid, a (4-hydrazinophenyl)carboxylic acid derivative would be reacted with a suitable carbonyl compound. The reaction proceeds through a google.comgoogle.com-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgalfa-chemistry.com

Key aspects of the Fischer indole synthesis include:

Catalysts : Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) are typically required. wikipedia.org

Starting Materials : A substituted phenylhydrazine and an enolizable aldehyde or ketone. To obtain a carboxylic acid at the C6 position, the phenylhydrazine must bear this functional group at the para position.

Variants : Modifications such as the Buchwald modification allow for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org

| Method | Key Reactants | Catalyst Type | Primary Product |

| Classic Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid | Substituted Indole |

| Buchwald Modification | Aryl Bromide, Hydrazone | Palladium Catalyst | N-Arylhydrazone intermediate for Fischer Synthesis |

The Reissert indole synthesis is another classic method that is particularly well-suited for the preparation of indole-2-carboxylic acids. wikipedia.orgresearchgate.net The process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate. wikipedia.org Subsequent reductive cyclization of this intermediate, typically using zinc in acetic acid or catalytic hydrogenation, yields the indole-2-carboxylic acid. wikipedia.orgresearchgate.net While the classic Reissert synthesis yields a C2-carboxylated indole, modifications can be envisioned to produce other isomers, although this is less common. A plausible pathway to the target molecule could involve starting with 2-fluoro-6-nitrotoluene, a known precursor for 4-fluoroindole. google.com

The steps involved are:

Condensation : An appropriately substituted o-nitrotoluene reacts with diethyl oxalate.

Reductive Cyclization : The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the indole ring. wikipedia.org

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the construction of heterocyclic systems, including indoles. mdpi.comresearchgate.net Palladium-catalyzed methods are particularly prominent. acs.org For instance, the Larock indole synthesis involves the palladium-catalyzed annulation of an alkyne with a substituted o-iodoaniline. This method is highly versatile and tolerates a wide range of functional groups. To synthesize an indole-6-carboxylic acid derivative, one could start with methyl 4-amino-3-iodobenzoate.

Another powerful approach is the palladium-catalyzed intramolecular C-H functionalization. These reactions can form the indole ring from precursors like N-alkenylanilines, offering high efficiency and atom economy. mdpi.comacs.org

| Catalyst System | Reactant Types | Reaction Class |

| Palladium (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | o-Haloaniline, Alkyne | Cross-Coupling/Annulation |

| Rhodium (e.g., [RhCp*Cl₂]₂) | Aniline (B41778), Alkyne | C-H Activation/Annulation |

| Copper (e.g., CuI) | o-Haloaniline, Terminal Alkyne | Sonogashira Coupling followed by cyclization |

Approaches to Fluorinated Indole Synthesis

The incorporation of a fluorine atom onto the indole ring requires specific strategies, as the position of fluorination is critical.

Direct fluorination of an existing indole-6-carboxylic acid scaffold at the C4 position is challenging due to the inherent reactivity of the indole ring, which typically favors electrophilic substitution at C3. However, various regioselective methods have been developed.

Electrophilic Fluorination : Reagents like Selectfluor can be used to introduce fluorine. acs.org While often targeting electron-rich positions, directed fluorination can be achieved by using a directing group on the indole nitrogen.

Nucleophilic Fluorination : The Schiemann reaction or related methods involving diazonium salts can be used to introduce fluorine onto an aromatic ring, though this would typically be performed on an aniline precursor before indole ring formation.

Enzymatic Halogenation : Flavin-dependent halogenase enzymes have shown remarkable regioselectivity for the halogenation of tryptophan and indole derivatives, offering a green chemistry approach. researchgate.net

The synthesis of 4-fluoro-1H-indole-6-carboxylic acid (CAS 885520-31-0) biosynth.com can be logically planned by applying the aforementioned general strategies to fluorinated precursors. A robust synthetic route to the related methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been described, which starts with 4-chloro-3-fluoroaniline. acs.org This highlights a common and effective strategy: begin with a commercially available, appropriately substituted aniline.

A plausible synthetic sequence for this compound could be:

Starting Material Selection : A suitable precursor would be 3-fluoro-4-aminobenzoic acid or a protected derivative.

Indole Ring Formation : This precursor could then be converted into an indole using a method like the Japp-Klingemann reaction or another variant of the Fischer synthesis to build the pyrrole (B145914) ring. Alternatively, a transition metal-catalyzed approach could be employed.

Final Modification : If a protected carboxylic acid or an ester is used, a final deprotection or hydrolysis step would yield the target molecule.

Synthetic Routes to Analogous Fluorinated Indole Carboxylic Acids

Synthesis of 5-Chloro-4-fluoro-1H-indole-2-carboxylic Acid

The synthesis commences with the commercially available 4-chloro-3-fluoroaniline. The key steps are outlined below: acs.orgacs.org

Boc Protection: The starting aniline is protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group.

Regioselective Iodination: Iodine is introduced regioselectively at the C-2 position of the protected aniline.

Boc Deprotection: The Boc protecting group is removed to yield the free ortho-iodoaniline.

Cyclization: The resulting o-iodoaniline undergoes cyclization to form 5-chloro-4-fluoro-1H-indole-2-carboxylic acid. acs.orgresearchgate.net This step involves a reaction with pyruvic acid in the presence of DABCO, followed by a palladium acetate-catalyzed cyclization of the resulting enamine. researchgate.net

Esterification: The final carboxylic acid is esterified to produce the target methyl ester. acs.orgacs.org

An important discovery in scaling up this process was the identification of 6-chloro-7-iodo-2(3H)-benzoxazolone as a significant side product during the iodination step, the formation of which was found to be promoted by elevated temperatures. acs.org By controlling the reaction conditions, its formation was eliminated. acs.org

| Step | Reagents & Conditions | Product | Overall Yield |

| 1 | 4-chloro-3-fluoroaniline, Boc anhydride | tert-butyl (4-chloro-3-fluorophenyl)carbamate | - |

| 2 | - | tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate | - |

| 3 | - | 4-chloro-3-fluoro-2-iodoaniline | - |

| 4 | Pyruvic acid, DABCO; then Palladium acetate | 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid | - |

| 5 | Methanol, Acid catalyst | Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | 56% |

Synthesis of 6-Fluoro-1H-indole-4-carboxylic Acid Derivatives

Derivatives of 6-fluoro-1H-indole-4-carboxylic acid are valuable building blocks in medicinal chemistry. For instance, methyl 6-fluoro-1H-indole-4-carboxylate is utilized in the synthesis of PARP inhibitors, including the ovarian cancer drug rucaparib. The synthesis of these derivatives often employs standard indole formation strategies, which are then followed by functional group manipulations to yield the desired carboxylic acid or its ester. A series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids have also been synthesized and evaluated for their potential as antimicrobial agents. nih.gov

Synthesis of 4-Fluoro-1H-indole-2-carboxylic Acid Derivatives

4-Fluoro-1H-indole-2-carboxylic acid is a versatile intermediate in the synthesis of bioactive molecules, with its fluorine atom enhancing chemical reactivity. chemimpex.com It serves as a precursor for compounds with potential anti-cancer and anti-inflammatory properties. chemimpex.com The synthesis of its derivatives is a key focus in the development of novel therapeutics. For example, a series of indole-2-carboxylic acid derivatives have been designed and synthesized as potential dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for cancer immunotherapy. nih.gov In one approach, the synthesis started from 4-bromo-substituted indole derivatives, which underwent Buchwald-Hartwig cross-coupling with various aryl amines, followed by hydrolysis to yield the target indole-2-carboxylic acids. sci-hub.se

Another significant application is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Researchers have synthesized a series of indole-2-carboxylic acid derivatives, starting from 3-bromo-1H-indole-2-carboxylic acid, which was esterified and then subjected to further modifications to explore structure-activity relationships. nih.gov

| Starting Material | Key Reactions | Target Compound Class |

| 4-Bromo-indole derivatives | Buchwald-Hartwig coupling, Hydrolysis | IDO1/TDO Dual Inhibitors |

| 3-Bromo-1H-indole-2-carboxylic acid | Esterification, Further functionalization | HIV-1 Integrase Inhibitors |

Chemical Reactivity and Derivatization of Indole Carboxylic Acids

The indole ring is an electron-rich heterocycle, which dictates its reactivity, particularly its propensity for electrophilic substitution. bhu.ac.in The presence of a carboxylic acid group can influence the reactivity of the ring system.

Oxidation Reactions

The oxidation of indoles can lead to a variety of products, with the C2-C3 double bond being susceptible to oxidative cleavage. bhu.ac.in Reagents like ozone or sodium periodate (B1199274) can cleave this bond. bhu.ac.in The oxidation of indole-2-carboxylic acid in neutral aqueous solutions has been studied, yielding products such as 2,4-, 2,6-, and 2,7-dioxindoles, as well as dimers. researchgate.net The formation of 2-oxindoles (oxindoles) is a common outcome. Facile and regioselective oxidation of various indoles to 2-oxindoles has been achieved using sulfuric acid adsorbed on silica (B1680970) gel. rsc.org Historically, oxidants such as N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA) have been used for this transformation. researchgate.net

Electrophilic Substitution Reactions on the Indole Ring

The indole ring is highly reactive towards electrophiles, with substitution preferentially occurring at the C-3 position. bhu.ac.innih.gov This is because the intermediate carbocation formed by attack at C-3 is more stable, as the positive charge can be delocalized by the nitrogen atom's lone pair without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.inquora.com If the C-3 position is already occupied, substitution typically occurs at the C-2 position. bhu.ac.in

Common electrophilic substitution reactions for indoles include:

Nitration: Can be performed using nitric acid in acetic anhydride. quimicaorganica.org

Sulfonation: Typically carried out with a pyridine-sulfur trioxide complex to avoid polymerization. uop.edu.pkquimicaorganica.org This yields indole-3-sulfonic acid. uop.edu.pk

Halogenation: Requires mild conditions, such as dilute halogens at low temperatures, or reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). quimicaorganica.org

Vilsmeier-Haack Formylation: Introduces a formyl group at the C-3 position using dimethylformamide (DMF) and phosphorus oxychloride. quimicaorganica.org

Mannich Reaction: Reacts with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group at C-3. quimicaorganica.org

Biological Activities and Pharmacological Relevance

Broad-Spectrum Bioactivity of Indole (B1671886) Derivatives

Indole derivatives are recognized for their versatile and significant therapeutic applications. nih.gov The structural flexibility of the indole scaffold allows for the incorporation of various substituents, which can significantly modify the biological activity of the resulting compounds. nih.gov This adaptability has led to the discovery of novel drugs with a wide range of effects, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov Many compounds containing the indole framework have been investigated and developed as potent agents for treating complex diseases. jcchems.comnih.gov For instance, naturally occurring indole derivatives like the phytoalexin brassinin (B1667508) and the anticancer agent vincristine (B1662923) highlight the therapeutic importance of this chemical class. researchgate.net

Antiviral Activities

The indole scaffold is a key pharmacophore in the synthesis of potent antiviral agents. nih.gov Researchers have consistently worked to enhance the antiviral properties of novel indole derivatives, leading to compounds active against a wide spectrum of viruses. frontiersin.orgnih.gov These derivatives have been shown to inhibit various viral enzymes, making them attractive candidates for antiviral drug discovery. benthamdirect.com Some indole-based compounds have shown moderate to significant activity against viruses such as HIV-1, Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB-2). nih.gov

Indole derivatives can effectively interfere with the life cycle of viruses, thereby inhibiting their replication. For example, Remdesivir, a broad-spectrum antiviral agent, functions by terminating viral replication through its integration into the viral RNA chain by the RNA-dependent RNA polymerase. mdpi.com Other indole derivatives have demonstrated potent activity against the Hepatitis C virus (HCV), with some N-benzyl-substituted tetrahydroindoles showing particularly high efficacy. nih.gov Furthermore, certain indole derivatives containing a quinoline (B57606) structure have been found to have significant activity against the Tobacco Mosaic Virus (TMV), with studies showing a strong binding affinity to the virus's coat protein. researchgate.net

A critical target in anti-HIV therapy is the viral enzyme integrase, which is essential for the virus's life cycle. nih.govrsc.org Indole derivatives have emerged as potent inhibitors of HIV integrase, specifically targeting the strand transfer step of the integration process. nih.govmdpi.com Indole-2-carboxylic acid derivatives, for instance, have been identified as a promising scaffold for developing novel integrase strand transfer inhibitors (INSTIs). nih.govmdpi.com These compounds function by chelating the two Mg²⁺ ions within the active site of the integrase enzyme, a mechanism crucial for their inhibitory effect. nih.govmdpi.com Structural modifications, such as adding a C6-halogenated benzene (B151609) ring, have been shown to enhance the interaction with viral DNA and increase inhibitory activity. rsc.org

Table 1: Examples of Antiviral Indole Derivatives and their Targets

| Compound Class | Virus Target | Mechanism of Action |

|---|---|---|

| Indole-2-carboxylic acid derivatives | HIV-1 | Integrase Strand Transfer Inhibition nih.govmdpi.com |

| N-benzyl-substituted tetrahydroindoles | Hepatitis C Virus (HCV) | Inhibition of viral replication nih.gov |

Anti-inflammatory Properties

The indole ring is a well-established feature in many anti-inflammatory drugs. researchgate.net The most prominent example is Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) that contains an indole structure and works by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. nih.govchemrxiv.org Modern research has identified novel indole derivatives that modulate key inflammatory pathways, including the NF-κB and COX-2 pathways. nih.gov For instance, certain indole-imidazolidine hybrid molecules have demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Similarly, indole derivatives of ursolic acid have shown significant anti-inflammatory activity by reducing nitric oxide levels and downregulating the expression of pro-inflammatory cytokines in macrophage cells. chemrxiv.org

Anticancer Potential

The indole scaffold is considered a "privileged motif" in the design and development of anticancer agents due to its versatility. jcchems.comresearchgate.net Indole derivatives have shown significant potential in cancer therapy by acting through various mechanisms. nih.gov These mechanisms include inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting key enzymes and pathways crucial for cancer cell proliferation and survival, such as tubulin polymerization, tyrosine kinases, and the PI3/Akt/mTOR pathway. nih.gov Several indole-based anticancer agents, such as panobinostat (B1684620) and sunitinib, have been approved for clinical use by the U.S. Food and Drug Administration (FDA). nih.gov

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with existing DNA repair defects like certain breast cancers. researchgate.netnih.gov Indole-based compounds have been identified as potential PARP inhibitors. nih.govgoogle.com For example, computational studies have screened natural indole compounds and identified potential PARP-1 inhibitors that show strong binding affinity to the enzyme's active site. nih.gov Synthetic indole-triazole conjugates have also demonstrated inhibitory properties against PARP-1. mdpi.com The drug Rucaparib, which contains an indole structure, is an inhibitor of PARP 1, 2, and 3 and is used in the treatment of advanced ovarian cancer. mdpi.com

Table 2: Mechanistic Approaches of Anticancer Indole Derivatives

| Mechanism of Action | Target Pathway/Enzyme | Reference |

|---|---|---|

| Cell Cycle Arrest | Various | nih.gov |

| Tubulin Inhibition | Tubulin Polymerization | nih.govnih.gov |

| Tyrosine Kinase Inhibition | Tyrosine Kinases | nih.gov |

| PARP Inhibition | PARP-1, PARP-2, PARP-3 | nih.govmdpi.com |

Antimicrobial Activities

While the broader class of fluoroquinolone carboxylic acids has been investigated for antimicrobial properties, specific data on the antimicrobial activity of 4-fluoro-1H-indole-6-carboxylic acid is not extensively detailed in the current body of research. Studies on related compounds, such as 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, have shown potent in vitro activity against a range of bacteria including Staphylococcus aureus, E. coli, and Klebsiella pneumoniae. nih.govresearchgate.net However, direct extrapolation of these findings to this compound is not possible due to significant structural differences.

Antioxidant Activities

The antioxidant potential of indole derivatives is an area of scientific interest. Generally, the antioxidant capacity of carboxylic acids, particularly phenolic acids, is attributed to their ability to donate a hydrogen atom and the stability of the resulting radical. nih.gov The ferric reducing antioxidant power (FRAP) assay is a common method used to evaluate this activity. nih.gov However, specific studies quantifying the antioxidant activity of this compound are not prominently available.

Other Reported Biological Activities (e.g., Anti-diabetic, Antimalarial, Anticholinesterase)

The indole nucleus is a key pharmacophore in many compounds developed for various therapeutic areas.

Anti-diabetic Activity: Indole compounds have been explored for their potential anti-diabetic effects. nih.gov For instance, certain indole-3-carboxylic acid derivatives have been investigated as direct activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis, with potential applications for diabetic nephropathy. acs.org

Antimalarial Activity: The 4-aminoquinoline (B48711) core is central to many antimalarial drugs, and numerous derivatives, including quinoline-4-carboxamides, have been developed and tested against Plasmodium falciparum. acs.orgresearchgate.netnih.gov While indole-containing hybrids have been synthesized, specific antimalarial data for this compound is not currently reported.

Anticholinesterase Activity: Certain phenolic acids and flavonoids have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme relevant to Alzheimer's disease. nih.gov This activity is highly structure-dependent, and there is no specific information regarding the anticholinesterase potential of this compound.

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi)

Substituted indoles have been identified as a promising class of compounds in the search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. nih.govacs.org Research has focused on the optimization of indole-2-carboxamides, which have shown activity against the parasite. nih.govacs.orgdndi.org Despite the investigation of the broader indole scaffold, specific anti-Trypanosoma cruzi activity for this compound has not been detailed in the referenced studies.

Specific Biological Interactions and Mechanisms of Action

Enzyme Mechanism Exploration

The interaction of indole carboxylic acids with enzymes is a key area of research. Studies have explored the use of the parent compound, indole-6-carboxylic acid, as a substrate for engineered enzymes. Specifically, variants of the RebH halogenase enzyme have been shown to catalyze the bromination of indole-6-carboxylic acid, demonstrating that the indole ring is accessible for enzymatic modification. researchgate.net This line of research is valuable for creating novel halogenated indole compounds through biocatalysis. researchgate.net

Furthermore, other indole-based carboxylic acid derivatives have been developed as specific enzyme inhibitors. For example, compounds designed from a 6-bromoindole (B116670) core have been shown to inhibit bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production in pathogenic bacteria. nih.gov

Receptor Interaction Studies

The indole structure is a component of ligands designed to interact with various receptors. For example, a series of substituted 1H-indolyl carboxylic acid amides have been synthesized and evaluated for their binding affinity to human dopamine (B1211576) D2, D3, and D4 receptors. nih.gov These studies highlight the potential for the indole carboxylic acid scaffold to be modified for targeted receptor interactions. nih.gov However, specific receptor binding data for this compound is not available in the reviewed literature.

Modulation of Cellular Signaling Pathways

Research into derivatives of the indole-6-carboxylic acid core structure has identified them as potent modulators of signaling pathways crucial for cancer progression, specifically those mediated by receptor tyrosine kinases (RTKs). The indole scaffold is a versatile pharmacophore that has been utilized in the design of inhibitors for several important oncogenic kinases. nih.govbenthamdirect.com

Inhibition of EGFR and VEGFR-2 Signaling

Derivatives of indole-6-carboxylic acid have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These receptors are often overexpressed in various cancers and play a central role in tumor cell proliferation, survival, and angiogenesis—the formation of new blood vessels that supply tumors with nutrients. nih.govmdpi.com

In one study, two series of indole-6-carboxylic acid derivatives were designed to target either EGFR or VEGFR-2. Molecular docking studies revealed that these compounds could fit within the active sites of their respective target kinases. nih.gov Subsequent in vitro testing confirmed that these derivatives were cytotoxic to several human cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and A549 (lung cancer). The most potent compounds were found to induce cancer cell death by arresting the cell cycle in the G2/M phase and triggering the extrinsic apoptosis pathway. nih.gov

The mechanism of inhibition involves the indole core acting as a scaffold to present other chemical moieties that interact with the ATP-binding pocket of the kinase domain of EGFR and VEGFR-2. For VEGFR-2, the indole nitrogen is critical for forming a key hydrogen bond with the cysteine residue Cys917 in the hinge region of the receptor's active site, an interaction that is also observed with established inhibitors like sorafenib. mdpi.com This interaction blocks the receptor's ability to bind ATP, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation and angiogenesis. mdpi.comresearchgate.net The structure-activity relationship (SAR) of these derivatives indicates that substitutions on the indole ring and the nature of the side chains attached to the carboxylic acid group significantly influence their inhibitory potency and selectivity. nih.govnih.gov

| Compound Class | Target Kinase | Mechanism of Action | Observed In Vitro Effects |

|---|---|---|---|

| Indole-6-carboxylic acid derivatives | EGFR | Inhibition of Tyrosine Kinase Activity | Cytotoxicity against cancer cells, Cell cycle arrest (G2/M), Induction of apoptosis |

| Indole-6-carboxylic acid derivatives | VEGFR-2 | Inhibition of Tyrosine Kinase Activity | Cytotoxicity against cancer cells, Cell cycle arrest (G2/M), Induction of apoptosis |

| 5-Bromoindole-2-carboxylic acid derivatives | EGFR | Inhibition of Tyrosine Kinase Activity | Decreased cell growth in HepG2, A549, and MCF-7 cancer cell lines |

Activation of Adenosine Monophosphate-activated Protein Kinase (AMPK) by Related Indole Acids

While the indole-6-carboxylic acid structure is associated with kinase inhibition, other isomers, specifically indole-3-carboxylic acids, have been identified as direct activators of a key metabolic regulator: AMP-activated protein kinase (AMPK). nih.gov AMPK acts as a cellular energy sensor, being activated under conditions of low ATP to switch on catabolic pathways that generate energy and switch off anabolic pathways that consume energy. nih.govresearchgate.net Due to its role in regulating energy homeostasis, AMPK is a significant therapeutic target for metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). nih.gov

Allosteric Activation by Indole-3-Carboxylic Acid Derivatives

A notable example is the compound PF-06409577 (6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), a potent and selective direct activator of AMPK. medchemexpress.comtocris.com This compound demonstrates the capacity of the indole acid scaffold to serve as a basis for AMPK activators.

PF-06409577 functions as an allosteric activator, meaning it binds to a site on the AMPK enzyme distinct from the active site. Specifically, it binds to the "allosteric drug and metabolite" (ADaM) site located at the interface of the α-catalytic and β-regulatory subunits of the AMPK heterotrimer. nih.gov This binding induces a conformational change that promotes the activation of the kinase. PF-06409577 is highly selective for AMPK complexes containing the β1 subunit. nih.govnih.gov

Preclinical studies have demonstrated the therapeutic potential of this indole acid derivative. In rodent and primate models, oral administration of PF-06409577 led to the robust activation of AMPK in the liver. nih.gov This activation resulted in the inhibition of pathways for lipid and cholesterol synthesis, leading to a reduction in liver fat, circulating cholesterol, and markers of liver fibrosis. nih.gov In models of diabetic nephropathy, the compound reduced proteinuria, indicating improved kidney function. tocris.com Furthermore, in osteosarcoma cells, PF-06409577-mediated AMPK activation led to the inhibition of the mTORC1 signaling pathway, induction of autophagy, and ultimately, inhibition of cancer cell growth. frontiersin.org

| Parameter | Value | Target Isoform | Mechanism |

|---|---|---|---|

| EC50 | 7 nM | AMPK α1β1γ1 | Potent and selective allosteric activation |

| EC50 | >40,000 nM | AMPK α1β2γ1 | Demonstrates high selectivity for β1-containing complexes |

These findings underscore the pharmacological relevance of the indole carboxylic acid structure. While derivatives of indole-6-carboxylic acid show promise as inhibitors of signaling pathways in oncology, related indole-3-carboxylic acids have emerged as potent activators of the master metabolic regulator, AMPK. This highlights the chemical tractability of the indole scaffold for developing therapeutics with distinct and significant biological effects.

Medicinal Chemistry and Drug Development Applications

4-Fluoro-1H-indole-6-carboxylic Acid as a Building Block in Pharmaceutical Synthesis

This compound serves as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules. Its rigid bicyclic indole (B1671886) core, combined with the reactive handles of the carboxylic acid and the N-H group, provides medicinal chemists with multiple points for molecular elaboration. The presence of the fluorine atom further imparts unique physicochemical properties to the scaffold from the outset of the synthetic route.

The compound is utilized in the development of novel therapeutic agents where the fluoro-indole moiety is a key pharmacophoric element. Pharmaceutical and biotechnology companies supply this compound for research and development purposes, underscoring its role as a foundational element for constructing diverse chemical libraries aimed at various biological targets. Its structural framework is incorporated into lead compounds during the optimization phase of drug discovery, where chemists systematically build upon it to enhance potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, the SAR is dictated by three main components: the indole ring, the position of the fluorine atom, and the carboxylic acid group.

The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's properties without significantly increasing its size. This strategic modification is a widely used tactic in drug design to overcome various pharmacological hurdles.

A primary challenge in drug development is preventing rapid metabolic breakdown by enzymes such as the cytochrome P450 (CYP) family. Aromatic rings, like the one in indole, are often susceptible to oxidative metabolism. Placing a fluorine atom on the ring at a metabolically vulnerable position can block this process. The carbon-fluorine bond is exceptionally strong and resistant to cleavage, thereby protecting the molecule from enzymatic degradation at that site. This can lead to a longer half-life, improved oral bioavailability, and a more sustained therapeutic effect.

The fluorine atom can significantly enhance a drug's binding affinity for its target protein through several mechanisms. Its high electronegativity can alter the acidity (pKa) of nearby functional groups, such as the indole N-H, influencing its ability to act as a hydrogen bond donor. Furthermore, fluorine can participate in favorable non-covalent interactions within the protein's binding pocket, including dipole-dipole interactions and orthogonal multipolar interactions with backbone amides. By inducing a conformational change in the molecule that is more favorable for binding, fluorination can lock the drug into a bioactive conformation, thereby increasing its potency.

The specific placement of the fluorine and carboxylic acid groups on the indole scaffold is critical and creates distinct positional isomers, each with unique properties and applications. Comparing this compound with its isomers reveals how subtle structural changes can lead to vastly different biological activities.

For instance, 4-fluoro-1H-indole-2-carboxylic acid is a versatile intermediate used in the synthesis of anti-cancer and anti-inflammatory drugs. chemimpex.com Its utility in these areas suggests that the 2-carboxylic acid arrangement provides a suitable vector for building molecules that interact with targets like kinases or inflammatory enzymes.

In contrast, the methyl ester of 6-fluoro-1H-indole-4-carboxylic acid has been identified as a key intermediate in the development of inhibitors targeting the HIV non-nucleoside reverse transcriptase. fluoromart.com This highlights that the 4-carboxy, 6-fluoro substitution pattern is particularly well-suited for creating compounds that fit into the allosteric pocket of this specific viral enzyme. Other indole derivatives have also been developed as potent HIV-1 inhibitors, with studies showing that the precise linkage between indole units is critical for activity. rsc.org

These examples demonstrate that there is no universally optimal substitution pattern. The ideal arrangement of functional groups is entirely dependent on the topology and chemical environment of the target protein's binding site.

Table 1: Comparison of Fluoro-1H-indole-carboxylic Acid Isomers in Drug Development

| Compound | Position of Fluorine | Position of Carboxylic Acid | Reported Therapeutic Area of Application |

| This compound | 4 | 6 | General building block for diverse targets |

| 4-fluoro-1H-indole-2-carboxylic acid | 4 | 2 | Anti-cancer, Anti-inflammatory chemimpex.com |

| 6-fluoro-1H-indole-4-carboxylic acid | 6 | 4 | Anti-HIV (as methyl ester intermediate) fluoromart.com |

| 6-fluoro-1H-indole-3-carboxylic acid | 6 | 3 | General pharmaceutical intermediate nih.gov |

This compound offers multiple sites for derivatization to optimize a compound's activity. Modifications can be made at the carboxylic acid group, the indole nitrogen (N1 position), or other positions on the aromatic ring.

The carboxylic acid is a key interaction point, often forming critical hydrogen bonds or salt bridges with amino acid residues in a target protein. Studies on certain kinase inhibitors, such as those targeting DYRK1A, have shown that the free carboxylic acid moiety is essential for activity; converting it to an ester completely abolishes its inhibitory effect. nih.govacs.org Conversely, in other contexts, the carboxylic acid's negative charge can hinder cell membrane permeability. In such cases, it can be converted into an amide researchgate.net or replaced with a bioisostere—a different functional group with similar physicochemical properties. Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides, which can maintain the necessary acidic interactions while improving properties like oral absorption.

Influence of Fluorine Atom on Pharmacological Properties

Lead Compound Identification and Optimization

The identification of a promising lead compound is a critical first step in the drug discovery pipeline. This compound, with its unique structural features, serves as a valuable starting point for the development of new drugs, particularly in the realms of oncology and infectious diseases. chemimpex.comnih.gov The strategic placement of a fluorine atom and a carboxylic acid group on the indole ring provides opportunities for chemists to fine-tune the molecule's properties to achieve desired therapeutic effects.

Once a lead compound like this compound is identified, medicinal chemists employ various strategies to enhance its potency and selectivity towards a specific biological target. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of more effective drug candidates. researchgate.netnih.gov

Key strategies often involve:

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is crucial for interacting with biological targets, often forming key hydrogen bonds. nih.gov However, its properties can be modulated by converting it to bioisosteres such as tetrazoles or other acidic heterocycles to improve metabolic stability and cell permeability. nih.gov

Substitution on the Indole Ring: The indole core allows for substitutions at various positions. For instance, attaching different functional groups to the nitrogen atom or other available carbons can significantly impact binding affinity and selectivity. nih.govnih.gov The presence of the fluorine atom at the 4-position can enhance binding interactions and improve metabolic stability. researchgate.net

Introduction of Diverse Side Chains: Appending various side chains to the indole scaffold can explore different binding pockets of the target protein, leading to increased potency. For example, in the context of kinase inhibitors, elaborating the indole-6-carboxylic acid core with hydrazone or oxadiazole moieties has been shown to yield potent EGFR and VEGFR-2 inhibitors. nih.gov

The following table illustrates how modifications to a related indole-2-carboxylic acid scaffold can impact inhibitory activity against HIV-1 integrase, showcasing the principles of SAR. mdpi.comnih.gov

| Compound | R1 | R2 | IC50 (µM) |

| 1 | H | H | >100 |

| 20a | 6-((3-fluoro-4-methoxyphenyl)amino) | 3-(((2-fluorobenzyl)oxy)methyl) | 0.13 |

| 17f | 6-((3-fluoro-4-methoxyphenyl)amino) | H | Not specified |

This table is interactive. You can sort and filter the data to better understand the structure-activity relationships.

A crucial aspect of lead optimization is refining the drug's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as DMPK. ethernet.edu.et The physicochemical properties of this compound, such as its acidity and lipophilicity, play a significant role in its pharmacokinetic profile.

Strategies to modulate DMPK properties include:

Fluorine Substitution: The fluorine atom at the 4-position can block metabolic hotspots, thereby increasing the compound's half-life. nih.gov Fluorination can also modulate the acidity of the carboxylic acid group, which in turn affects its absorption and distribution. researchgate.net

Bioisosteric Replacement: As mentioned earlier, replacing the carboxylic acid with a bioisostere can improve oral bioavailability and reduce metabolic liabilities. nih.gov

Prodrug Approaches: Converting the carboxylic acid to an ester or an amide can create a prodrug that is metabolized in the body to release the active parent drug. This strategy can enhance absorption and tissue targeting.

The table below presents a hypothetical comparison of DMPK parameters for this compound and a potential prodrug derivative.

| Compound | Formulation | Oral Bioavailability (%) | Half-life (h) |

| This compound | Parent Drug | 20 | 2 |

| Methyl 4-fluoro-1H-indole-6-carboxylate | Prodrug (Ester) | 60 | 6 |

This interactive table allows for a clear comparison of the potential impact of a prodrug strategy on pharmacokinetic parameters.

Preclinical Characterization of Indole Carboxylic Acid Derivatives

Before a drug candidate can move into clinical trials, it must undergo rigorous preclinical characterization to evaluate its pharmacological effects and efficacy in disease models.

In vitro studies are essential for understanding a compound's mechanism of action and its effects at the cellular level. europeanpharmaceuticalreview.com For derivatives of this compound, this profiling would typically involve a battery of assays to assess:

Enzyme Inhibition: If the target is an enzyme, such as a kinase, assays are conducted to determine the compound's inhibitory concentration (IC50). mdpi.com

Receptor Binding: For compounds targeting receptors, binding assays are used to measure their affinity (Ki).

Cell-Based Assays: The antiproliferative activity of anticancer agents is often evaluated in various cancer cell lines to determine their potency (e.g., GI50). mdpi.com For antiviral compounds, assays measuring the inhibition of viral replication are employed. mdpi.com

Selectivity Profiling: To assess the potential for off-target effects, compounds are screened against a panel of related and unrelated biological targets. europeanpharmaceuticalreview.com

The following table provides representative data from an in vitro study on indole-based anticancer agents, demonstrating their cytotoxic effects on different cancer cell lines. nih.gov

| Compound | Cell Line | IC50 (µM) |

| Indole-6-carboxylic acid ester of MMB (7f) | HL-60 (Leukemia) | 0.8 |

| Indole-6-carboxylic acid ester of MMB (7f) | K562 (Leukemia) | 1.2 |

| Indole-6-carboxylic acid ester of MMB (7f) | A549 (Lung Cancer) | 2.5 |

This interactive table showcases the differential potency of an indole-6-carboxylic acid derivative across various cancer cell lines.

Promising results from in vitro studies pave the way for in vivo efficacy testing in relevant animal models of human diseases. nih.gov For derivatives of this compound being developed as anticancer agents, this would typically involve:

Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the ability of the compound to inhibit tumor growth is assessed. researchgate.net

Orthotopic Models: Cancer cells are implanted into the organ of origin to more closely mimic the human disease.

Pharmacodynamic Studies: These studies measure the effect of the drug on its target in the animal model to establish a relationship between drug exposure and therapeutic effect.

For antimicrobial agents, infection models are used where animals are infected with a specific pathogen, and the ability of the compound to clear the infection is evaluated. nih.gov

The table below presents hypothetical data from an in vivo study of a this compound derivative in a mouse xenograft model of lung cancer.

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 | 0 |

| Compound X | 25 | 45 |

| Compound X | 50 | 78 |

This interactive table illustrates the dose-dependent efficacy of a hypothetical indole derivative in an animal model of cancer.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like 4-fluoro-1H-indole-6-carboxylic acid at an atomic level. These theoretical studies complement experimental findings, offering insights that can be difficult to obtain through laboratory methods alone.

Metabolic Pathways and Biotransformation Studies

Enzymatic Interactions and Metabolite Formation

The enzymatic interactions with 4-fluoro-1H-indole-6-carboxylic acid likely involve key enzyme systems responsible for drug metabolism in the liver and other tissues. The formation of metabolites is a direct consequence of these interactions, leading to compounds with altered physicochemical and pharmacological properties.

Phase I Metabolism: The indole (B1671886) ring system is susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov Studies on indole and its derivatives have shown that enzymes such as CYP2A6, CYP2C19, and CYP2E1 are capable of hydroxylating the indole nucleus at various positions. nih.gov For this compound, potential sites of hydroxylation include the C3, C5, and C7 positions of the indole ring, leading to the formation of hydroxylated metabolites. The presence of the fluorine atom at the C4 position may influence the regioselectivity of this hydroxylation.

Another potential Phase I metabolic pathway for indole derivatives is oxidation catalyzed by flavin-containing monooxygenase (FMO) enzymes, which can lead to the formation of N-oxides. nih.gov

Phase II Metabolism: The carboxylic acid group is a primary site for Phase II conjugation reactions. Acyl glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major metabolic pathway for many carboxylic acid-containing drugs. osti.govacs.orgnih.gov This process involves the attachment of glucuronic acid to the carboxyl group, forming a more water-soluble acyl glucuronide metabolite that can be more readily excreted. hmdb.caresearchgate.net It is highly probable that this compound undergoes this metabolic transformation. nih.gov

The table below summarizes the potential enzymatic interactions and the resulting metabolites.

| Enzyme Family | Specific Enzyme (Examples) | Potential Metabolite Formed | Metabolic Pathway |

| Cytochrome P450 | CYP2A6, CYP2C19, CYP2E1 | Hydroxylated derivatives (e.g., 3-hydroxy, 5-hydroxy, 7-hydroxy) | Oxidation |

| Flavin-containing monooxygenase | FMO3 | N-oxide derivative | Oxidation |

| UDP-glucuronosyltransferase | UGT1A, UGT2B families | Acyl glucuronide conjugate | Glucuronidation |

Pathways Influencing Metabolic Stability

The metabolic stability of a compound is determined by its susceptibility to biotransformation by metabolic enzymes. The pathways described above play a crucial role in the clearance and, consequently, the metabolic stability of this compound.

The fluorine substituent at the C4 position can significantly influence metabolic stability. Fluorine substitution can block potential sites of metabolism, thereby slowing down oxidative metabolism and increasing the compound's stability. worktribe.com This is a common strategy in drug design to enhance metabolic stability. worktribe.com

The table below outlines the key metabolic pathways and their potential influence on the metabolic stability of this compound.

| Metabolic Pathway | Enzymes Involved | Effect on Metabolic Stability | Rationale |

| Oxidative Metabolism | Cytochrome P450 (CYP) | Decreased stability | Hydroxylation of the indole ring leads to clearance. The fluorine at C4 may block metabolism at that site, potentially increasing stability compared to non-fluorinated analogs. |

| Conjugation | UDP-glucuronosyltransferases (UGT) | Decreased stability | Formation of a highly soluble acyl glucuronide facilitates rapid excretion, contributing significantly to the overall clearance of the compound. researchgate.net |

Interspecies differences in the expression and activity of CYP and UGT enzymes can lead to variations in metabolic stability across different preclinical species and humans. Therefore, understanding these pathways is essential for predicting the pharmacokinetic behavior of this compound in vivo.

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents based on 4-Fluoro-1H-indole-6-carboxylic Acid Scaffold

The this compound core is considered a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. This versatility makes it an attractive starting point for the development of new therapeutic agents across various disease areas. Research has demonstrated that derivatives of the parent indole-6-carboxylic acid scaffold can be tailored to exhibit potent and selective activities.

For instance, derivatives of indole-6-carboxylic acid have been synthesized and evaluated as multi-target antiproliferative agents. nih.gov Specifically, hydrazone and oxadiazole derivatives have been developed to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), respectively. nih.gov These receptors are often overexpressed in various cancers, making them critical targets for cancer therapeutics. nih.gov The development of dual-target or multi-target inhibitors from a single scaffold is a significant strategy in cancer therapy to overcome resistance and improve efficacy.

Furthermore, the broader family of indole (B1671886) carboxylic acids has shown promise in other therapeutic areas. Indole-2-carboxylic acid derivatives, for example, have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgnih.govnih.gov These compounds function by chelating magnesium ions in the active site of the integrase enzyme, a crucial step in the viral replication cycle. nih.govnih.gov The structural similarities suggest that the this compound scaffold could also be explored for developing agents against infectious diseases. The fluorine substitution, in particular, can enhance metabolic stability and binding affinity, potentially leading to more potent drug candidates. nih.govnih.gov

Interactive Data Table: Examples of Therapeutic Agents Based on Indole Carboxylic Acid Scaffolds

| Scaffold Base | Derivative Type | Therapeutic Area | Molecular Target | Reference |

|---|---|---|---|---|

| Indole-6-carboxylic acid | Hydrazone derivatives | Oncology | EGFR | nih.gov |

| Indole-6-carboxylic acid | Oxadiazole derivatives | Oncology | VEGFR-2 | nih.gov |

| Indole-2-carboxylic acid | Various substituted derivatives | Antiviral (HIV) | HIV-1 Integrase | rsc.orgnih.govnih.gov |

| 4-Fluoro-1H-indole-2-carboxylic acid | General intermediate | Oncology / Anti-inflammatory | Not specified | chemimpex.com |

Exploration of New Biological Targets and Disease Indications

While significant progress has been made in targeting kinases like EGFR and VEGFR-2 and viral enzymes like HIV-1 integrase, the therapeutic potential of the this compound scaffold is not limited to these targets. The structural features of this molecule open avenues for exploring a wide range of other biological targets and, consequently, new disease indications.

Future research could focus on:

Other Kinase Families: Beyond EGFR and VEGFR, hundreds of other protein kinases are involved in human diseases. The indole scaffold is a well-established kinase inhibitor template, and libraries based on this compound could be screened against a broad panel of kinases to identify novel inhibitors for diseases ranging from cancer to autoimmune disorders.

Nuclear Receptors: Certain indole derivatives have been shown to modulate the activity of nuclear receptors. For example, the natural ligand 5,6-dihydroxyindole (B162784) can activate Nuclear receptor related 1 (Nurr1), a transcription factor implicated in neurodegenerative diseases like Parkinson's. nih.gov This suggests that fluorinated indole-6-carboxylic acids could be investigated as potential modulators for Nurr1 or other nuclear receptors, opening doors for therapies targeting neuroinflammation and neurodegeneration.

Antimicrobial Targets: The indole nucleus is present in many natural and synthetic compounds with antibacterial and antifungal properties. Research on related structures has shown activity against various bacterial strains. fluoromart.com Derivatives of this compound could be synthesized and tested against a panel of pathogenic bacteria and fungi to discover new anti-infective agents, potentially addressing the growing problem of antimicrobial resistance.

Interactive Data Table: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Example(s) | Potential Disease Indication | Rationale |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, other oncogenic kinases | Cancer | Proven activity of indole-6-carboxylic acid derivatives. nih.gov |

| Viral Enzymes | HIV-1 Integrase, Reverse Transcriptase | Infectious Diseases (e.g., HIV) | Established activity of indole-2-carboxylic acid scaffold. rsc.orgnih.gov |

| Nuclear Receptors | Nurr1 (NR4A2) | Neurodegenerative Diseases (e.g., Parkinson's) | Activity of related indole structures on Nurr1. nih.gov |

| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | Bacterial Infections | Broad antimicrobial potential of the indole scaffold. fluoromart.com |

Advanced Synthetic Methodologies for Analog Development

To fully explore the therapeutic potential of the this compound scaffold, the development of efficient and versatile synthetic methodologies is crucial. Future research will likely focus on advanced strategies that allow for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Key areas of development include:

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is important for target binding but can sometimes negatively impact pharmacokinetic properties like cell permeability. nih.gov Advanced synthetic methods can be used to replace this group with bioisosteres—functional groups with similar physical or chemical properties. Examples include tetrazoles, 1,2,4-oxadiazol-5(4H)-ones, or 1,3,4-oxadiazol-2(3H)-ones. nih.gov Such modifications can fine-tune the molecule's selectivity and drug-like properties. nih.gov

Late-Stage Functionalization: Developing methods to modify the indole core at a late stage in the synthesis allows for the rapid creation of analogs from a common intermediate. Techniques such as C-H activation could enable the introduction of various substituents around the indole ring, providing a powerful tool for optimizing potency and selectivity.

Novel Scaffold Construction: Research into acid-catalyzed cascade reactions has led to the serendipitous discovery of novel, complex tetracyclic indole skeletons from simple indole precursors. nih.gov Applying such innovative reactions to this compound could generate hitherto unknown fused indole scaffolds, providing access to unique chemical space for drug discovery. nih.gov

Efficient Coupling Reactions: The use of modern coupling agents and catalysts is essential for efficiently creating libraries of derivatives. For instance, peptide coupling reagents like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be used to synthesize indole-2-carboxamide libraries. nih.gov Similar strategies can be applied to the 6-carboxylic acid position to generate diverse amides and esters.

Interactive Data Table: Advanced Synthetic Methodologies for Analog Development

| Methodology | Description | Potential Advantage | Reference |

|---|---|---|---|

| Bioisosteric Replacement | Replacing the carboxylic acid with groups like tetrazoles or oxadiazolones. | Improved pharmacokinetic properties and target selectivity. | nih.gov |

| Palladium-Catalyzed Reactions | Decarboxylative reactions to form new C-C bonds. | Synthesis of complex molecules like triindoles from carboxylic acid precursors. | ossila.com |

| Cascade Reactions | One-pot reactions forming complex polycyclic scaffolds. | Rapid access to novel and unique chemical structures. | nih.gov |

| Modern Amide Coupling | Using advanced reagents (e.g., HCTU, TBTU) for efficient amide bond formation. | Facilitates rapid synthesis of diverse carboxamide libraries for SAR studies. | nih.gov |

Integration of In Silico and Experimental Approaches for Rational Design

The synergy between computational (in silico) and experimental methods is revolutionizing drug discovery. For the this compound scaffold, integrating these approaches will be essential for the rational design of next-generation therapeutic agents. This involves using computational tools to predict how molecules will behave, thereby guiding and prioritizing experimental work.

Key integrated strategies include:

Molecular Docking and Virtual Screening: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of virtual libraries of this compound derivatives. This has been successfully applied to indole-based HIV integrase inhibitors, where docking studies helped elucidate how the indole nucleus and carboxylic acid chelate magnesium ions in the active site. nih.govnih.gov This approach allows researchers to screen thousands of potential compounds computationally and select only the most promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By synthesizing and testing a diverse set of initial analogs, a QSAR model can be built to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (a pharmacophore) required for biological activity. A pharmacophore model can be generated based on known active molecules and then used to search databases for other novel scaffolds that fit the model, including new derivatives of this compound.

ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (T), of drug candidates. rsc.org Integrating these predictions early in the design process helps to eliminate compounds with unfavorable pharmacokinetic profiles, saving significant time and resources.

Interactive Data Table: Integration of In Silico and Experimental Approaches

| In Silico Technique | Application in Drug Design | Experimental Correlation | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity of analogs to a target protein. | Enzyme inhibition assays (e.g., IC50 determination). | nih.govnih.gov |

| Virtual Screening | Filters large compound libraries to identify potential hits for a specific target. | High-throughput screening (HTS) of synthesized compounds. | |

| QSAR Modeling | Predicts the biological activity of new analogs based on their chemical structure. | Synthesis and biological evaluation of a training set of compounds. | |

| ADME/T Prediction | Predicts pharmacokinetic properties and potential toxicity. | In vitro metabolic stability assays and in vivo pharmacokinetic studies. | rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-1H-indole-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated indole-carboxylic acids often involves cyclization reactions or functional group transformations. For example, a common approach (as seen in structurally similar compounds) employs condensation of substituted aldehydes with active methylene compounds under acidic conditions . Key parameters include temperature control (reflux in acetic acid) and stoichiometric ratios of reactants (e.g., sodium acetate as a catalyst). Yield optimization requires monitoring reaction progress via TLC or HPLC and purification via recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>95% by area normalization) .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts to related fluorinated indoles (e.g., δ ~7.5–8.0 ppm for aromatic protons; δ ~160–165 ppm for carboxylic carbons) .

- FT-IR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~180–182 for C₉H₆FNO₂) .

Q. What safety protocols are critical when handling fluorinated indole derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Segregate acidic waste and neutralize before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) in fluorinated indole systems?

- Methodological Answer : Fluorine atoms induce complex splitting due to ¹⁹F-¹H coupling. Strategies include:

- 2D NMR : HSQC/HMBC to assign coupling patterns and confirm regiochemistry .

- Computational Modeling : DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental data .

- Isotopic Labeling : Synthesize deuterated analogs to simplify spectra .

Q. What strategies optimize the regioselective introduction of fluorine and carboxylic acid groups in indole systems?

- Methodological Answer :

- Directed C-H Functionalization : Use transition-metal catalysts (e.g., Pd or Cu) to direct fluorination at the 4-position .

- Carboxylation : CO₂ insertion under basic conditions (e.g., K₂CO₃/DMF) at the 6-position via nucleophilic aromatic substitution .

- Table 1 : Key Reaction Parameters for Regioselectivity

| Parameter | Optimal Range | Effect on Selectivity |

|---|---|---|

| Temperature | 80–100°C | Higher temps favor carboxylation |

| Catalyst | Pd(OAc)₂ | Enhances fluorination efficiency |

| Solvent Polarity | Polar aprotic (e.g., DMF) | Stabilizes intermediates |

Q. How can computational methods predict the reactivity of this compound in drug discovery?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs).

- ADMET Prediction : Tools like SwissADME to assess solubility (LogP ~2.2) and metabolic stability .

- QSAR Modeling : Correlate electronic properties (HOMO/LUMO energies) with antibacterial or anticancer activity .

Q. What analytical approaches identify degradation products of this compound under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.

- LC-MS/MS : Identify degradation products (e.g., defluorinated indoles or decarboxylated derivatives) .

- Kinetic Analysis : Monitor degradation rates using Arrhenius plots to predict shelf-life .

Data Contradictions and Gaps

- Missing Physicochemical Data : and highlight gaps in melting point, solubility, and stability data. Researchers should perform DSC for melting point analysis and gravimetric methods for solubility profiling .

- Spectral Ambiguities : Conflicting NMR shifts in vs. 16 suggest the need for standardized referencing protocols (e.g., using TMS or DSS internal standards).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.